2,4-Dihydro-5-undecyl-3H-pyrazol-3-one
Description
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is a pyrazolone derivative characterized by a long undecyl chain (C₁₁H₂₃) at position 5 of the pyrazolone core. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This class of compounds is widely studied for applications in pharmaceuticals, dyes, and coordination chemistry due to their structural versatility and reactivity .
Properties
CAS No. |
93778-27-9 |
|---|---|
Molecular Formula |
C14H26N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-undecyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C14H26N2O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)16-15-13/h2-12H2,1H3,(H,16,17) |
InChI Key |
YFBPEWHQTCFADX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NNC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of undecyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazolone ring.
Industrial Production Methods
Industrial production of 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent-Driven Solubility and Bioactivity The undecyl chain in 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one significantly increases lipophilicity compared to shorter alkyl chains (e.g., ethyl or pentyl in and ). This property may limit aqueous solubility but enhance membrane permeability in drug design . Polar groups like tetrazole () and amino () improve water solubility and enable hydrogen bonding, which is critical for target binding in pharmaceuticals .
Pharmacological vs. Industrial Applications
- Compounds with azo groups (e.g., Solvent Yellow 72, ) are primarily used as dyes due to their intense color and stability under UV light .
- Derivatives with heteroaromatic substituents (e.g., pyridine in ) show promise in metal coordination and CNS-targeted drug development .
Synthetic Flexibility Pyrazol-3-ones serve as intermediates for complex heterocycles. For example, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () is a precursor for imidazole derivatives with antimicrobial activity .
Biological Activity
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is a pyrazolone derivative characterized by its unique undecyl side chain, which contributes to its hydrophobic properties and potential biological activities. This compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its diverse biological interactions and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2,4-dihydro-5-undecyl-3H-pyrazol-3-one is . The presence of the undecyl group enhances its lipophilicity, which may influence its solubility and interaction with biological targets. The compound's structure allows for various chemical reactions typical of pyrazolone derivatives, making it a versatile scaffold for drug development.
Biological Activity
Research indicates that 2,4-dihydro-5-undecyl-3H-pyrazol-3-one exhibits several biological activities:
Anticancer Activity
Studies have shown that pyrazolone derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one | A549 (Lung) | TBD | Apoptosis induction |
| 5-Methyl-2-pyrazolin-3-one | MCF-7 (Breast) | TBD | Cell cycle arrest |
| 1-Fenyl-3-methylpyrazolone | K562 (Leukemia) | TBD | Apoptosis |
Immunomodulatory Effects
In vivo studies on CBA mice indicated that 2,4-dihydro-5-undecyl-3H-pyrazol-3-one can stimulate lymphocyte proliferation. The stimulation index (SI) showed a dose-dependent increase in immune response, suggesting potential applications in immunotherapy.
Table 2: Lymphocyte Proliferation Study
| Concentration (%) | Stimulation Index (SI) |
|---|---|
| 2.5 | 3.17 |
| 5 | 9.15 |
| 10 | 15.22 |
| 25 | 12.18 |
The biological activity of 2,4-dihydro-5-undecyl-3H-pyrazol-3-one may be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis.
Interaction Studies
Interaction studies reveal that the compound acts as a ligand, influencing the activity of enzymes and receptors involved in cellular signaling. Its hydrophobic nature allows for better membrane penetration, enhancing its efficacy as a therapeutic agent.
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxicity of various pyrazolone derivatives found that those with longer aliphatic chains exhibited increased activity against cancer cells compared to their shorter counterparts.
- Immunomodulation : In another case study involving dermal application in mice, varying concentrations were tested for their immunological effects. Results indicated significant lymphocyte activation at higher concentrations without notable toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
